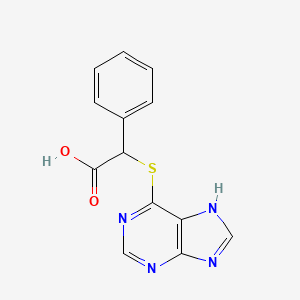

![molecular formula C14H10N2O3S B6423011 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol CAS No. 1087648-20-1](/img/structure/B6423011.png)

4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol” is a derivative of 3-aminothieno[2,3-b]pyridine . Thieno[2,3-b]pyridines are an important class of compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Synthesis Analysis

The synthesis of 3-aminothieno[2,3-b]pyridine derivatives has been achieved through various methods. One such method involves the palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products .Chemical Reactions Analysis

The chemical reactions involving 3-aminothieno[2,3-b]pyridine derivatives have been studied. For instance, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented .科学的研究の応用

Oxidative Dimerization Studies

The compound has been used in studies related to oxidative dimerization . Specifically, it has been involved in noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation process proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .

Precursor for Microwave-Assisted Synthesis

This compound has been identified as an effective precursor for microwave-assisted three-component synthesis of new pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids . The reaction involved 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .

Biological Activity

The compound has shown promising biological activity. Specifically, it has demonstrated potential in the treatment of various diseases, including:

- Anticancer

- Antioxidant

- Antihypertensive

- Antiviral

- Antidiabetic

- Anti-inflammatory

- Anti-ulcer

- Antibacterial

- Anti-influenza

- Antimalarial

Inhibitory Activity

The compound has shown inhibitory activity against various enzymes, including acetylcholinesterase, carbonic anhydrase , cyclooxygenase , and DNA gyrase .

LIMK1 Inhibition

The compound has been identified as a potential inhibitor of LIMK1 , a protein kinase involved in cell motility . This makes it a potential candidate for the development of drugs targeting cancer metastasis .

Synthesis of Pyrimidine Hybrids

The compound has been used in the synthesis of pyrimidine hybrids linked to different arene units . These hybrids have shown potential in various biological applications .

作用機序

Target of Action

The primary target of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various diseases when dysregulated .

Mode of Action

The compound interacts with its target, CDK8, most likely through inhibition . By inhibiting CDK8, the compound can disrupt the normal cell cycle regulation, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of CDK8 affects the cell cycle regulation pathway . This disruption can lead to downstream effects such as cell cycle arrest, apoptosis, or changes in gene expression .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more comprehensive understanding.

Result of Action

The result of the compound’s action on CDK8 can lead to changes in cell behavior. For instance, inhibition of CDK8 can lead to cell cycle arrest or apoptosis . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol can be influenced by various environmental factors. For instance, the nature of solvents used can affect the oxidation process of similar compounds . Additionally, temperature and reaction times can also influence the synthesis and activity of similar compounds .

将来の方向性

特性

IUPAC Name |

(3-aminothieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c15-11-8-2-1-5-16-14(8)20-13(11)12(19)7-3-4-9(17)10(18)6-7/h1-6,17-18H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUJLSIFEYAIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC(=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminothieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422941.png)

![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6422951.png)

![1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B6422953.png)

![1-(morpholin-4-yl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one](/img/structure/B6422965.png)

![ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6422968.png)

![1-(3-chlorophenyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422971.png)

![2-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422974.png)

![2-[(6,7-dimethoxyquinazolin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6422985.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6422990.png)

![2-{[4-(2H-1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6422993.png)

![tert-butyl 2-cyclobutaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6422995.png)

![tert-butyl 2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423000.png)

![2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6423015.png)